BenchChemオンラインストアへようこそ!

3-Azabicyclo[3.1.1]heptan-6-one hydrochloride

Solubility Bioisostere Physicochemical property

3-Azabicyclo[3.1.1]heptan-6-one hydrochloride (CAS 1486519-87-2, molecular formula C₆H₁₀ClNO, MW 147.60) is a conformationally rigid, bridged bicyclic β-amino ketone hydrochloride salt. Its core architecture fuses a piperidine ring with a cyclobutane unit, locking the nitrogen-containing six-membered ring into a single low-energy chair conformation.

Molecular Formula C6H10ClNO
Molecular Weight 147.60
CAS No. 1486519-87-2
Cat. No. B3034241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Azabicyclo[3.1.1]heptan-6-one hydrochloride
CAS1486519-87-2
Molecular FormulaC6H10ClNO
Molecular Weight147.60
Structural Identifiers
SMILESC1C2CNCC1C2=O.Cl
InChIInChI=1S/C6H9NO.ClH/c8-6-4-1-5(6)3-7-2-4;/h4-5,7H,1-3H2;1H
InChIKeyLBVGWIKTJNGJKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Azabicyclo[3.1.1]heptan-6-one Hydrochloride (CAS 1486519-87-2): Core Scaffold Identification for Saturated Pyridine Bioisostere Procurement


3-Azabicyclo[3.1.1]heptan-6-one hydrochloride (CAS 1486519-87-2, molecular formula C₆H₁₀ClNO, MW 147.60) is a conformationally rigid, bridged bicyclic β-amino ketone hydrochloride salt. Its core architecture fuses a piperidine ring with a cyclobutane unit, locking the nitrogen-containing six-membered ring into a single low-energy chair conformation [1]. This scaffold belongs to the 3-azabicyclo[3.1.1]heptane (3-aza-BCHep) family, which has emerged since 2022–2023 as a validated saturated bioisostere for meta-substituted pyridines and benzenes in medicinal chemistry [2]. The compound is commercially available from multiple reputable suppliers at ≥97% purity and is supplied as a stable, readily weighable hydrochloride salt suitable for direct use in synthesis .

Why 3-Azabicyclo[3.1.1]heptan-6-one Hydrochloride Cannot Be Replaced by Generic Piperidine, Pyridine, or N-Substituted BCHep Analogs in Procurement


Interchanging 3-azabicyclo[3.1.1]heptan-6-one hydrochloride with structurally related analogs—such as simple piperidine derivatives, the free base form (3-azabicyclo[3.1.1]heptan-6-one, CAS 1420793-66-3), or N-substituted variants (e.g., N-benzyl, N-Boc, or N-ethyl derivatives)—introduces quantifiable liabilities in downstream synthetic utility, physicochemical profile, and molecular recognition. The free base form lacks the shelf stability, aqueous handling, and precise stoichiometric control of the hydrochloride salt . N-Substituted derivatives (including 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one) require an additional deprotection step before further functionalization, reducing synthetic efficiency and introducing potential compatibility issues with sensitive downstream chemistry [1]. Most critically, replacement of the 3-azabicyclo[3.1.1]heptane core with a flat pyridine ring results in a documented >10-fold increase in intrinsic clearance in human liver microsomes and a >10-fold decrease in aqueous solubility at physiological pH, as demonstrated in the head-to-head Rupatadine scaffold-swap study [2]. The following quantitative evidence details exactly where and by how much this compound diverges from its closest analogs.

3-Azabicyclo[3.1.1]heptan-6-one Hydrochloride (CAS 1486519-87-2): Quantitative Differentiation Evidence Versus Closest Analogs


Aqueous Solubility: 12.6-Fold Improvement Over the Pyridine-Containing Parent Drug at Physiological pH

When the 3-azabicyclo[3.1.1]heptane core was incorporated into the antihistamine drug Rupatadine as a direct replacement for its 3,5-disubstituted pyridine ring, the resulting analogue (compound 52) exhibited a 12.6-fold increase in kinetic aqueous solubility in phosphate-buffered saline at pH 7.4: 365 μM for the 3-aza-BCHep analogue versus 29 μM for the pyridine-containing parent Rupatadine [1]. This improvement is attributed to the increased fraction of sp³-hybridized carbons (Fsp³) in the saturated core (0.54) compared to the pyridine-containing molecule (0.31), consistent with the well-established correlation between Fsp³ and aqueous solubility [2].

Solubility Bioisostere Physicochemical property Rupatadine analog Drug-like property

Human Liver Microsomal Metabolic Stability: 11-Fold Reduction in Intrinsic Clearance Versus Pyridine Parent

In the same head-to-head Rupatadine scaffold-swap experiment, incorporation of the 3-azabicyclo[3.1.1]heptane core dramatically improved metabolic stability in human liver microsomes. The intrinsic clearance (CLint) decreased from 517 μL·min⁻¹·mg⁻¹ (Rupatadine) to 47 μL·min⁻¹·mg⁻¹ (3-aza-BCHep analogue 52), representing an 11.0-fold reduction in clearance rate [1]. Correspondingly, the metabolic half-life (t₁/₂) increased from 3.2 minutes (Rupatadine) to 35.7 minutes (52), an 11.2-fold prolongation [2]. This improvement is mechanistically linked to the saturation of the pyridine ring, which eliminates a primary site of cytochrome P450-mediated oxidative metabolism.

Metabolic stability Human liver microsomes Intrinsic clearance Half-life ADME

Lipophilicity Modulation: 0.7+ Log Unit Reduction in logD(7.4) With Preserved Calculated clogP Versus Pyridine

Replacement of the pyridine ring with the 3-azabicyclo[3.1.1]heptane core provided a significant reduction in experimental lipophilicity without substantially altering calculated lipophilicity. The experimental distribution coefficient logD(7.4) decreased from >4.5 (Rupatadine) to 3.8 (3-aza-BCHep analogue 52), a reduction of at least 0.7 log units—a >5-fold decrease in the octanol/water distribution ratio [1]. Meanwhile, the calculated clogP remained nearly identical: 5.1 (Rupatadine) versus 5.2 (52) . This divergence between clogP and logD indicates that the saturated core confers lower effective lipophilicity under physiological conditions than computational predictions based on the pyridine series would suggest.

Lipophilicity LogD clogP Distribution coefficient Physicochemical property

Geometric Mimicry of 3,5-Disubstituted Pyridine: Exit Vector Angle Identity (124–126° vs 125°) Confirmed by X-Ray Crystallography

X-ray crystallographic analysis of three 3-azabicyclo[3.1.1]heptane hydrochloride salts (3a·HCl, 11a·HCl, 15a·HCl) and a representative 3,5-disubstituted pyridine (50·HCl) revealed near-identical geometric parameters essential for bioisosteric replacement. The exit vector angle ϕ was measured at 124–126° for the 3-aza-BCHep cores versus 125° for the pyridine ring—a difference of at most 1° [1]. The inter-substituent distance d was 4.79–4.81 Å (3-aza-BCHep) versus 5.06 Å (pyridine), and the bridgehead-to-substituent distance r was 2.12 Å versus 2.41 Å (pyridine) [2]. This geometric congruence validates the 3-aza-BCHep scaffold as an authentic structural mimic of 3,5-disubstituted pyridines.

Bioisosterism X-ray crystallography Exit vector angle Molecular geometry Scaffold hopping

Scalable Synthesis: Multigram (40–50 g Batch) Production Demonstrated With Modular N-H Functionalization Handle

The synthetic methodology for the 3-azabicyclo[3.1.1]heptane core (including the ketone-bearing variants) has been demonstrated at 40–50 gram batch scales using LiAlH₄-mediated reduction of spirocyclic oxetanyl nitriles [1]. The parent 3-azabicyclo[3.1.1]heptan-6-one hydrochloride is distinguished from its N-substituted analogs (e.g., N-benzyl derivative, CAS 1240529-14-9; N-ethyl derivative hydrochloride, CAS not available; N-Boc protected variants) by the presence of a free secondary amine, which serves as a universal diversification handle compatible with direct acylation, reductive amination, sulfonylation, or urea formation without requiring a preliminary deprotection step [2]. In contrast, the N-benzyl derivative—the most commonly cited analog in the literature—requires hydrogenolysis before further N-functionalization, adding one synthetic step and potential compatibility constraints [3]. The hydrochloride salt form further ensures long-term shelf stability and eliminates variability in free base hydration state during weighing.

Scalable synthesis Multigram Building block N-unsubstituted Late-stage functionalization

Conformational Restriction: Locked Piperidine Chair Conformation Versus Flexible Monocyclic Piperidine Analogs

Unlike monocyclic piperidine derivatives, which can interconvert between multiple chair conformations and boat conformers, the 3-azabicyclo[3.1.1]heptan-6-one scaffold is conformationally locked. The fusion of the cyclobutane ring across the piperidine 1,5-positions constrains the six-membered ring into a single chair conformation, as confirmed by X-ray crystallographic analysis of multiple 3-aza-BCHep·HCl salts [1]. This conformational restriction has been explicitly described as providing 'conformationally restricted piperidine derivatives' suitable for probing the bioactive conformation of target-bound ligands [2]. In the context of bioisosteric replacement, the locked geometry reduces the entropic penalty upon target binding compared to flexible piperidine analogs, which must adopt a specific conformation from an ensemble of accessible states .

Conformational restriction Piperidine Rigid scaffold Molecular recognition Entropy

Optimal Procurement and Application Scenarios for 3-Azabicyclo[3.1.1]heptan-6-one Hydrochloride (CAS 1486519-87-2)


Scaffold-Hopping from Pyridine-Containing Lead Compounds to Improve ADME Properties

Medicinal chemistry teams with a pyridine-containing lead compound that suffers from poor solubility (<30 μM at pH 7.4) or high metabolic clearance (>500 μL·min⁻¹·mg⁻¹ in human liver microsomes) should prioritize 3-azabicyclo[3.1.1]heptan-6-one hydrochloride as a direct bioisosteric replacement. As demonstrated by the Rupatadine scaffold-swap, this compound's core architecture provides a 12.6-fold solubility increase and an 11-fold metabolic stability improvement while preserving the exit vector angle within 1° of the pyridine ring [1]. The hydrochloride salt enables direct use in parallel synthesis libraries (amide coupling, reductive amination, sulfonylation) without a pre-activation or deprotection step.

Building Block for Conformationally Restricted Piperidine-Based Compound Libraries

Drug discovery programs seeking to explore conformational restriction as a strategy for improving target selectivity should procure this compound as a core building block for library synthesis. The locked chair conformation of the piperidine ring preorganizes substituents for target binding, reducing entropic penalties compared to flexible piperidine analogs [2]. The ketone at position 6 provides an additional diversification point (reductive amination, Grignard addition, olefination, oxime formation) that is absent in the fully reduced 3-azabicyclo[3.1.1]heptane scaffold, enabling two-vector diversification from a single building block [3]. The 40–50 g batch scalability ensures library production can proceed without supply interruption [4].

KHK Inhibitor Development Programs Targeting Metabolic Disease

Given the documented use of 3-azabicyclo[3,1,1]heptane derivatives as ketohexokinase (KHK) inhibitors in patented pharmaceutical compositions for treating diabetes, NASH, and obesity [5], this compound can serve as a key intermediate for KHK-targeted programs. The free NH group allows direct installation of the N-aryl/N-heteroaryl substituents characteristic of the patent pharmacophore, while the 6-ketone enables conversion to amide, amine, or carboxylate functionalities matching the —(CH₂)mCO₂H motif recurrent in the most potent KHK inhibitor series [6]. Selecting the hydrochloride salt ensures consistent stoichiometry and avoids the hygroscopicity issues of the free base during scale-up.

Synthesis of Saturated Heterocyclic Bioisostere Libraries for Fragment-Based Drug Discovery (FBDD)

Fragment-based screening collections increasingly require three-dimensional, sp³-rich scaffolds to complement traditional flat heteroaromatic fragments. The 3-azabicyclo[3.1.1]heptan-6-one hydrochloride, with 6 out of 7 non-hydrogen atoms being sp³-hybridized (Fsp³ = 0.86 for the core excluding the carbonyl), represents a high-quality, low-molecular-weight (free base MW 111.14) fragment-like scaffold . Its commercial availability at ≥97% purity from multiple suppliers and its demonstrated geometric mimicry of meta-substituted (hetero)arenes position it as a strategic procurement choice for organizations building fragment libraries biased toward saturated bioisosteres with validated vector geometry.

Quote Request

Request a Quote for 3-Azabicyclo[3.1.1]heptan-6-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.